molecular formula C7H4IN3 B14538686 (E)-(4-Iodophenyl)diazene-1-carbonitrile CAS No. 62453-27-4

(E)-(4-Iodophenyl)diazene-1-carbonitrile

Cat. No.: B14538686
CAS No.: 62453-27-4
M. Wt: 257.03 g/mol
InChI Key: YRBQFZQENSUHBE-UHFFFAOYSA-N
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Description

(E)-(4-Iodophenyl)diazene-1-carbonitrile is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, a diazene group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(4-Iodophenyl)diazene-1-carbonitrile typically involves the diazotization of 4-iodoaniline followed by a coupling reaction with a nitrile-containing compound. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the diazene group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-(4-Iodophenyl)diazene-1-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazene group to amines.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, amines, and nitriles, depending on the specific reaction pathway and conditions used.

Scientific Research Applications

(E)-(4-Iodophenyl)diazene-1-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-(4-Iodophenyl)diazene-1-carbonitrile involves its interaction with molecular targets through its diazene and nitrile groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-(4-Iodophenyl)diazene-1-carbonitrile include:

    (E)-(4-Bromophenyl)diazene-1-carbonitrile: Similar structure with a bromine atom instead of iodine.

    (E)-(4-Chlorophenyl)diazene-1-carbonitrile: Contains a chlorine atom in place of iodine.

    (E)-(4-Fluorophenyl)diazene-1-carbonitrile: Features a fluorine atom instead of iodine.

Uniqueness

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical reactivity and physical properties compared to its halogenated analogs. The larger atomic size and higher polarizability of iodine can influence the compound’s behavior in chemical reactions and its interactions with other molecules.

Properties

CAS No.

62453-27-4

Molecular Formula

C7H4IN3

Molecular Weight

257.03 g/mol

IUPAC Name

(4-iodophenyl)iminocyanamide

InChI

InChI=1S/C7H4IN3/c8-6-1-3-7(4-2-6)11-10-5-9/h1-4H

InChI Key

YRBQFZQENSUHBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC#N)I

Origin of Product

United States

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